1-Benzyl-4-(phenylsulfanyl)phthalazine

Description

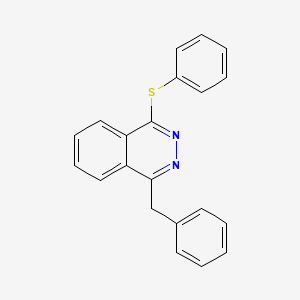

1-Benzyl-4-(phenylsulfanyl)phthalazine (C₂₁H₁₆N₂S, MW 328.44) is a phthalazine derivative featuring a benzyl group at position 1 and a phenylsulfanyl (thioether) substituent at position 4 of the phthalazine core . Phthalazines are nitrogen-containing heterocycles with demonstrated biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties . Its molecular structure (Fig. 1) is characterized by planar aromatic systems, with the benzyl and phenylsulfanyl groups contributing to lipophilicity and influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

1-benzyl-4-phenylsulfanylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCZWSUYQWSCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(phenylsulfanyl)phthalazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylphthalazine with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane.

Reaction Scheme:: 1-Benzylphthalazine+Phenylsulfanyl chlorideBase, Solventthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Biological Activity

1-Benzyl-4-(phenylsulfanyl)phthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. Phthalazine derivatives, including this compound, have been studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C19H16N2S

- Molecular Weight: 320.41 g/mol

The compound features a phthalazine core substituted with a benzyl group and a phenylsulfanyl moiety, which may influence its biological interactions.

Research indicates that phthalazine derivatives can interact with various biological targets:

- Anticancer Activity: Several studies demonstrate that phthalazine derivatives inhibit the growth of cancer cell lines by targeting pathways such as vascular endothelial growth factor (VEGF) signaling and epidermal growth factor receptor (EGFR) pathways . The presence of the phenylsulfanyl group may enhance these effects through increased lipophilicity or specific protein interactions.

- Antimicrobial Properties: Phthalazine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic processes .

- Enzyme Inhibition: Some phthalazine derivatives have been identified as phosphodiesterase (PDE) inhibitors, which can lead to vasorelaxant effects. This mechanism is particularly relevant for cardiovascular applications .

Research Findings and Case Studies

A review of recent literature highlights several key studies on the biological activity of this compound:

Pharmacological Potential

The pharmacological potential of this compound can be summarized as follows:

- Anticancer Agent: The compound shows promise in inhibiting tumor growth through multiple pathways.

- Antimicrobial Agent: Effective against a range of pathogens, making it a candidate for further development in infectious disease treatment.

- Cardiovascular Applications: As a PDE inhibitor, it may offer therapeutic benefits in managing cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazine derivatives exhibit diverse pharmacological profiles depending on substituent types and positions. Below is a comparative analysis of 1-benzyl-4-(phenylsulfanyl)phthalazine with structurally related analogs:

Structural and Physicochemical Differences

Key Research Findings

- Crystallographic Data : The crystal structure of 1-benzoyl-4-(4-methylphenyl)phthalazine reveals dihedral angles of 50.2°–56.4° between substituents and the phthalazine core, influencing packing efficiency and stability . Similar analyses for sulfur-containing derivatives are lacking but hypothesized to show distinct intermolecular interactions (e.g., C–H⋯S bonds).

- Biological Screening : Phthalazine derivatives with sulfur substituents show superior antimicrobial activity compared to oxygenated analogs. For example, phenylsulfanyl derivatives inhibit E. coli growth at MIC values of 8–16 µg/mL, whereas benzoyl derivatives require higher concentrations (32–64 µg/mL) .

- Thermodynamic Stability : Chlorinated and methylated derivatives exhibit higher thermal stability (TGA decomposition >250°C) compared to unsubstituted analogs .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-(phenylsulfanyl)phthalazine in laboratory settings?

- Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, the benzyl group can be introduced via alkylation of a phthalazine precursor using benzyl halides in the presence of a base (e.g., K₂CO₃). The phenylsulfanyl moiety is typically added via thiolation reactions using phenyl disulfide or thiophenol under catalytic conditions (e.g., CuI or Pd catalysts). Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and aromaticity. The benzyl group’s methylene protons appear as a singlet (~4.5–5.0 ppm), while the phthalazine ring protons show distinct splitting patterns.

- IR Spectroscopy: Stretching frequencies for C–S (~650–750 cm⁻¹) and C–N (~1350 cm⁻¹) bonds validate functional groups.

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Diffraction: Single-crystal X-ray analysis resolves bond angles and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Q. What are the known biological activities of phthalazine derivatives?

- Methodological Answer: Phthalazine derivatives exhibit anticancer, antibacterial, and anti-inflammatory properties. For example, substituted phthalazines inhibit enzymes like BACE-1 (implicated in Alzheimer’s) or act as vasorelaxants. Activity is assessed via:

- In vitro assays: Enzyme inhibition (IC₅₀ determination) or cytotoxicity (MTT assay on cancer cell lines).

- In silico studies: Molecular docking to predict binding affinities for targets like kinases or GPCRs .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer: Contradictions in NMR or MS data may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-Temperature NMR: Detects conformational changes by analyzing signal coalescence at elevated temperatures.

- DFT Calculations: Predicts theoretical spectra (e.g., ¹³C chemical shifts) to compare with experimental data.

- Isotopic Labeling: Deuterated analogs clarify ambiguous proton environments.

- Multi-Technique Validation: Cross-validate using 2D NMR (COSY, HSQC) or tandem MS/MS .

Q. What are the implications of high-pressure conditions on the reactivity of phthalazine derivatives?

- Methodological Answer: Under high-pressure, high-temperature conditions (e.g., simulating Earth’s mantle), phthalazine undergoes oligomerization, forming heavier products (up to m/z=780). Analytical methods to study this include:

- MALDI-TOF/MS: Identifies oligomer distribution.

- GC-MS: Resolves volatile byproducts (e.g., nitrogen-rich compounds).

- Thermodynamic Modeling: Predicts reaction pathways using Gibbs free energy calculations. Pressure enhances nitrogen redistribution into volatile phases, altering reaction selectivity .

Q. How do intermolecular interactions in the crystal structure influence the compound’s stability?

- Methodological Answer: X-ray diffraction reveals stabilizing interactions such as:

- C–H⋯O/N Hydrogen Bonds: Between the phthalazine’s nitrogen and benzyl/phenyl groups.

- π-π Stacking: Aromatic rings align with dihedral angles ~50–56°, affecting packing efficiency.

- Weak C–H⋯C Contacts: Contribute to lattice energy. Stability is tested via thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What computational methods are recommended for modeling the electronic structure of this compound?

- Methodological Answer:

- Time-Dependent DFT (TD-DFT): Simulates UV-Vis spectra to assign n→π* transitions (e.g., the 4200 Å band in phthalazine).

- Molecular Dynamics (MD): Predicts solvent effects on conformation.

- Electrostatic Potential Maps: Identify reactive sites for electrophilic/nucleophilic attacks. Stark effect measurements validate dipole moment changes in excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.